![molecular formula C17H18N2O3S B2884596 4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866156-63-0](/img/structure/B2884596.png)
4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Description
4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
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Biological Activity
4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 330.401 g/mol
- CAS Number : 56187-04-3
- Melting Point : 172–176 °C
- Boiling Point : 736.9 °C at 760 mmHg
- Density : 1.325 g/cm³
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzodiazepines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, while displaying weaker activity against others .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : AChE inhibitors are crucial in treating neurodegenerative diseases. Compounds similar to this benzodiazepine have shown strong inhibitory activity with IC50 values ranging from 1.13 µM to 6.28 µM against urease and AChE .
Compound | IC50 (µM) | Target |
---|---|---|
Compound A | 2.14 ± 0.003 | Urease |
Compound B | 0.63 ± 0.001 | AChE |
Compound C | 6.28 ± 0.003 | Urease |
Antiviral Activity
Benzodiazepine derivatives have been investigated for their antiviral properties, particularly against HIV. Certain derivatives have been shown to inhibit HIV replication effectively at low concentrations (e.g., R86183 inhibits HIV-1 replication at concentrations as low as 0.3 nM), suggesting a promising avenue for further research in antiviral therapies .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Binding Affinity : The compound demonstrates significant binding affinity to bovine serum albumin (BSA), indicating potential for drug delivery applications.
- Docking Studies : Computational studies have elucidated the interaction patterns between the compound and various amino acids in target proteins, enhancing the understanding of its pharmacodynamics .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related benzodiazepine compounds:
- A study conducted by Nafeesa et al. synthesized several new molecules incorporating the benzodiazepine framework and assessed their antibacterial and enzyme inhibitory activities.
"The synthesized compounds were evaluated for their pharmacological potential as antibacterial agents and AChE and urease inhibitors" .
Properties
IUPAC Name |
4-methyl-5-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-7-9-14(10-8-12)23(21,22)19-13(2)11-17(20)18-15-5-3-4-6-16(15)19/h3-10,13H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPKPVNEHCSHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.